Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by its unique structure, which includes a benzothiazole ring, a propanoylamino group, and an ethyl ester group
Preparation Methods
The synthesis of Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the cyclization of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions to form the benzothiazole ring. The propanoylamino group is then introduced through an acylation reaction using propanoyl chloride. Finally, the ethyl ester group is added via esterification with ethanol in the presence of a strong acid catalyst .
Chemical Reactions Analysis
Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, where nucleophiles such as amines or thiols replace the existing functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain microorganisms.
Medicine: Research has indicated that benzothiazole derivatives, including this compound, may have anticancer properties and could be used in the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, leading to the inhibition of their activity. This interaction can result in the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death. The propanoylamino group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
Ethyl 4-[({[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate can be compared to other benzothiazole derivatives, such as:
Ethyl 4-({[(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)benzoate: This compound has a similar structure but includes a cyclopenta[4,5]thieno[2,3-d]pyrimidin ring instead of a benzothiazole ring.
Ethyl 4-({[(4-oxo-6-propyl-1,4-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate: This compound features a dihydropyrimidin ring and is known for its different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21N3O4S2 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[[6-(propanoylamino)-1,3-benzothiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21N3O4S2/c1-3-18(25)23-15-9-10-16-17(11-15)30-21(24-16)29-12-19(26)22-14-7-5-13(6-8-14)20(27)28-4-2/h5-11H,3-4,12H2,1-2H3,(H,22,26)(H,23,25) |
InChI Key |
MLKFPIFWCJWJNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)OCC |
Origin of Product |
United States |
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